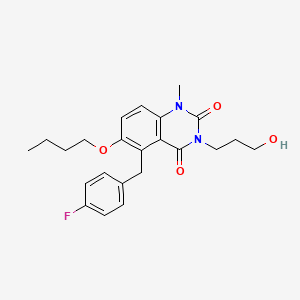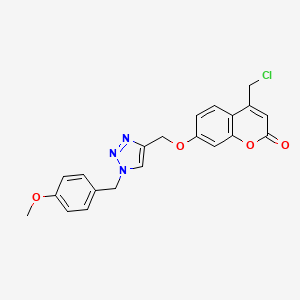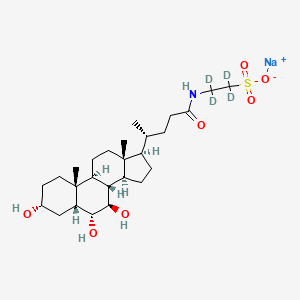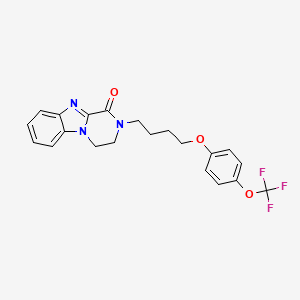
mGluR2 modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mGluR2 modulator 1 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has shown promise in various scientific research applications, particularly in the fields of neuroscience and pharmacology. mGluR2 is a G-protein-coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.
Métodos De Preparación
The synthesis of mGluR2 modulator 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as cyclization, Suzuki coupling, and reduction reactions. The reaction conditions often involve the use of palladium catalysts, organic solvents, and controlled temperatures to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
mGluR2 modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound
Aplicaciones Científicas De Investigación
mGluR2 modulator 1 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of mGluR2 in modulating synaptic transmission and neuronal excitability.
Pharmacology: It is used to develop new therapeutic agents targeting mGluR2 for the treatment of various neurological and psychiatric conditions.
Mecanismo De Acción
mGluR2 modulator 1 exerts its effects by binding to the allosteric site of the mGluR2 receptor, which enhances the receptor’s response to its natural ligand, glutamate. This positive allosteric modulation leads to increased activation of the receptor, resulting in the inhibition of neurotransmitter release and modulation of synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity, reduction of cyclic AMP levels, and modulation of downstream signaling pathways .
Comparación Con Compuestos Similares
mGluR2 modulator 1 can be compared with other similar compounds, such as:
Biphenyl-indanone A (BINA): Another positive allosteric modulator of mGluR2, which has shown antipsychotic and anxiolytic effects in preclinical studies.
LY-487,379: A structurally similar compound that also acts as a positive allosteric modulator of mGluR2.
CBiPES: Another mGluR2 positive allosteric modulator with a similar chemical scaffold. The uniqueness of this compound lies in its high potency, selectivity, and ability to penetrate the blood-brain barrier, making it a valuable tool for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H20F3N3O3 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-[4-[4-(trifluoromethoxy)phenoxy]butyl]-3,4-dihydropyrazino[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)30-16-9-7-15(8-10-16)29-14-4-3-11-26-12-13-27-18-6-2-1-5-17(18)25-19(27)20(26)28/h1-2,5-10H,3-4,11-14H2 |
Clave InChI |
QRCUMXUPIXTGPF-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=CC=CC=C3N=C2C(=O)N1CCCCOC4=CC=C(C=C4)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



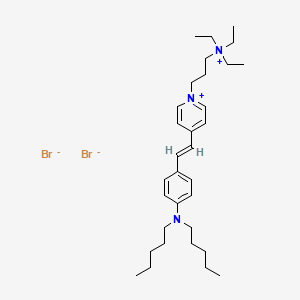
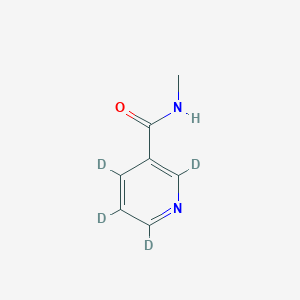




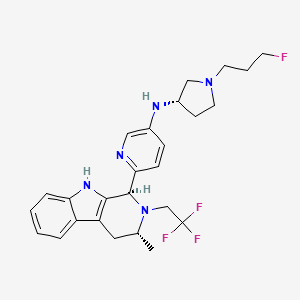
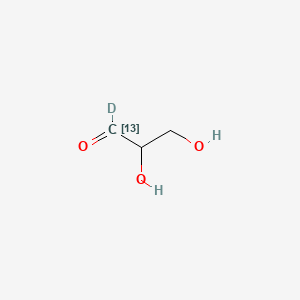
![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)
